molecular formula C18H22N4O3S B6468849 N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640874-08-2

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6468849
CAS No.: 2640874-08-2
M. Wt: 374.5 g/mol
InChI Key: HFKXLTPDLKVIQJ-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole core, a piperidine ring, and an oxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-19-14(12-25-13)11-22-9-7-15(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKXLTPDLKVIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiazole derivative with a piperidine derivative in the presence of a base.

    Attachment of the Oxazole Moiety: The oxazole moiety is introduced through a condensation reaction between the piperidine-benzothiazole intermediate and an oxazole derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(pyridin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
  • N-methyl-N-[1-(2-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Uniqueness

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to the presence of the oxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific interactions with molecular targets.

Biological Activity

N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a piperidine ring with a benzothiazole moiety and an oxazole derivative. The molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S with a molecular weight of approximately 342.39 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds in the same chemical class:

  • Antibacterial Properties : Compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Antifungal Activity

The compound has also shown promise in antifungal applications:

  • Activity Against Fungi : Related piperidine derivatives exhibited antifungal activity against strains such as Candida albicans, with varying efficacy depending on the structural modifications present .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect dopaminergic neurons in rodent models of Parkinson's disease. The results indicated a significant reduction in neuronal death when treated with these compounds, suggesting potential therapeutic benefits for neurodegenerative disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzothiazole derivatives. The study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . This highlights the potential of N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-y)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine in cancer therapy.

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